![molecular formula C19H26Cl2N2O B599547 (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride CAS No. 145148-39-6](/img/structure/B599547.png)

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

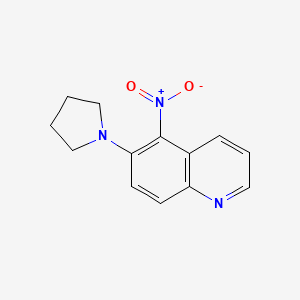

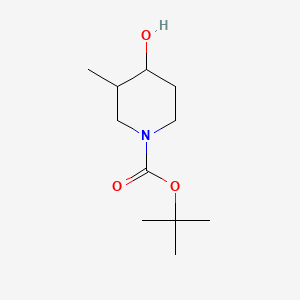

The compound “(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The presence of the methoxyphenyl and phenyl groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The compound contains a piperidine ring, a common structural motif in many pharmaceuticals and natural products. It also has methoxyphenyl and phenyl substituents .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the piperidine ring and the aromatic rings in this compound could influence its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

-

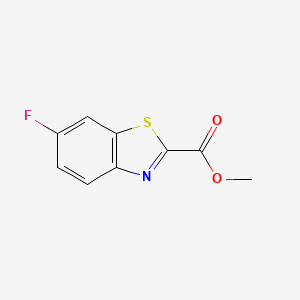

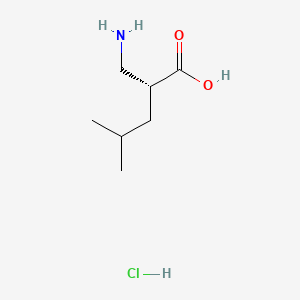

Synthesis of Diltiazem Intermediates

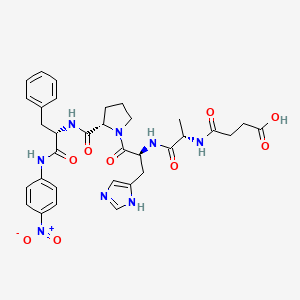

- Method : The process involves subjecting the dextrorotatory (2S,3R) enantiomer, present in a starting mixture containing both the levorotatory (2R,3S) and dextrorotatory (2S,3R) enantiomers, to a transesterification reaction, in an anhydrous medium and in the presence of an enzyme which does not affect the levorotatory (2R,3S) enantiomer .

- Results : The process results in the preparation of methyl (-)- (2R,3S)-2,3-epoxy-3- (4-methoxyphenyl)propionate, an intermediate for the synthesis of Diltiazem .

-

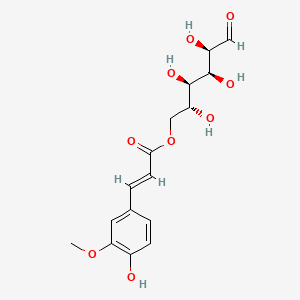

Preparation of Benzothiazepine Derivatives

- Application : This compound is used in the preparation of benzothiazepine derivatives, which are useful pharmaceutical intermediates .

- Method : The process involves reacting 2-aminothiophenol with methyl (-)- (2R,3S)-2,3-epoxy-3- (4 methoxyphenyl)propionate, after which the methyl (2S,3S)-3 [ (2-aminophenyl)thio]-2-hydroxy-3- (4 methoxyphenyl)propionate is cyclised in the presence of methanesulphonic acid, in the same vessel without isolating the said intermediate, using a chlorinated hydrocarbon whose boiling point exceeds 70 degree C as a solvent .

- Results : The process results in the preparation of (+) (2S,3S)-3-hydroxy-2- (4-methoxyphenyl)-2,3-dihydro-5H-1,5 benzothiazepin-4-one, whose aromatic ring optionally includes a chlorine atom .

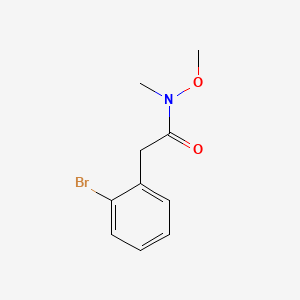

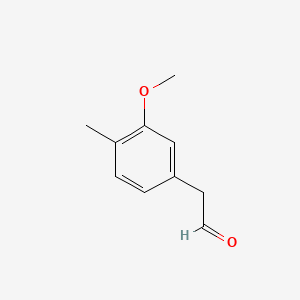

- Chemoselective Multitasking Reagent for Amine Protection/Deprotection Sequence

- Application : 2-Methoxyphenyl isocyanate, a compound related to the one you mentioned, is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .

- Method : The specific methods of application or experimental procedures are not detailed in the search results. For more specific information, please refer to the original research paper .

- Results : The outcomes of this application are not specified in the search results. For detailed results or outcomes, please refer to the original research paper .

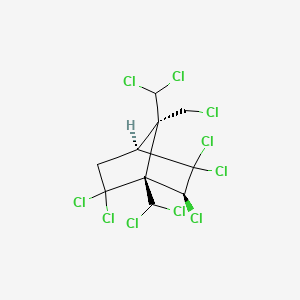

- Preparation of Therapeutically Useful 5-Substituted 5,11-Dihydrodibenzo/b,e/1,4/Thiazepine Derivatives

- Application : This compound is used in the preparation of therapeutically useful 5-substituted 5,11-dihydrodibenzo/b,e/1,4/thiazepine derivatives .

- Method : The specific methods of application or experimental procedures are not detailed in the search results. For more specific information, please refer to the original research paper .

- Results : The outcomes of this application are not specified in the search results. For detailed results or outcomes, please refer to the original research paper .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

145148-39-6 |

|---|---|

Produktname |

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride |

Molekularformel |

C19H26Cl2N2O |

Molekulargewicht |

369.33 |

IUPAC-Name |

(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 |

InChI-Schlüssel |

STUCSMJJXNCIOE-FFUVTKDNSA-N |

SMILES |

COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |

Synonyme |

(2S,3S)-1-(2-methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)